Buthidazole
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Overview
Description
Buthidazole is a herbicide for selective weed control in corn.
Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Buthidazole has been shown to inhibit electron transport in photosynthesis. It affects the photochemical reactions in isolated chloroplasts, particularly targeting the photosynthetic electron transport chain. This inhibition occurs at two distinct sites: primarily on the reducing side of photosystem II and secondarily on the oxidizing side of photosystem II. Such inhibition can have implications for understanding how certain substances interact with photosynthesis at a molecular level (York, Arntzen, & Slife, 1981).
Influence on Light Reactions of Photosynthesis
Research indicates that this compound enhances fluorescence in chlorella when blocking photosynthetic electron transport, suggesting a significant impact on certain light reactions in photosynthesis. The increase in fluorescence and inhibition of post-luminescence provide insights into how this compound interacts with photosynthetic processes at a cellular level (Devlin et al., 1983).
Ionization Properties
The ionizing properties of this compound have been studied, providing valuable information on its chemical behavior in different environments. Understanding its ionization can help in assessing its environmental impact and interaction with other substances (Weber, 1980).
Potential as a Herbicide
This compound has potential applications as a herbicide, particularly for weed control in crops like corn. Studies have examined its effectiveness and the mechanisms by which it inhibits growth in certain plant species, contributing to the development of more effective and selective agricultural chemicals (Hatzios & Penner, 1980).
Absorption and Translocation in Plants
The absorption and translocation of this compound in various plant tissues have been a focus of study. Research in this area helps understand how the compound moves within plants, which is crucial for optimizing its use in agricultural contexts (Haderlie, 1980).
Properties
CAS No. |
55511-98-3 |
---|---|
Molecular Formula |
C10H16N4O2S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,3)7-11-12-8(17-7)14-6(15)5-13(4)9(14)16/h6,15H,5H2,1-4H3 |
InChI Key |
SWMGXKSQWDSBKV-LURJTMIESA-N |
SMILES |
CC(C)(C)C1=NN=C(S1)N2C(CN(C2=O)C)O |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2C(CN(C2=O)C)O |
Appearance |
Solid powder |
55511-98-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidinone buthidazole Vel 5026 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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